molecular formula C6H10 B074747 3-Methyl-1,4-pentadiene CAS No. 1115-08-8

3-Methyl-1,4-pentadiene

Cat. No.: B074747
CAS No.: 1115-08-8
M. Wt: 82.14 g/mol
InChI Key: IKQUUYYDRTYXAP-UHFFFAOYSA-N
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Description

3-Methyl-1,4-pentadiene is an organic compound with the molecular formula C6H10. It is a type of diene, which means it contains two double bonds. The structure of this compound consists of a six-carbon chain with a methyl group attached to the third carbon and double bonds between the first and second carbons and the fourth and fifth carbons.

Mechanism of Action

Target of Action

3-Methyl-1,4-pentadiene is a conjugated diene . Its primary targets are electrophiles, which are attracted to the electron-rich double bonds in the molecule . The electrophiles can add to the double bonds, leading to various reactions .

Mode of Action

The interaction of this compound with its targets involves electrophilic addition reactions . When an electrophile, such as a halogen or a hydrogen halide, adds to the conjugated diene, two carbocation intermediates are possible—a primary nonallylic carbocation and a secondary allylic cation . The allylic cation is more stable due to resonance and forms faster than a nonallylic carbocation . This interaction leads to the formation of 1,2- and 1,4-addition products .

Biochemical Pathways

The addition of electrophiles to this compound can lead to a variety of products, depending on the specific electrophile and the conditions of the reaction . These products can participate in further reactions, affecting various biochemical pathways.

Result of Action

The result of the action of this compound depends on the specific electrophile it reacts with and the conditions of the reaction . The addition of an electrophile can lead to a variety of products, each with its own potential effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of different electrophiles can lead to different reaction products . Additionally, factors such as temperature and pH can affect the rate and outcome of the reactions .

Biochemical Analysis

Biochemical Properties

It is known that conjugated dienes like 3-Methyl-1,4-pentadiene can undergo electrophilic addition reactions . These reactions involve the interaction of the diene with electrophiles, leading to the formation of new compounds

Cellular Effects

It is known that conjugated dienes can undergo reactions that lead to the formation of new compounds These new compounds could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo electrophilic addition reactions . In these reactions, an electrophile adds to the diene, leading to the formation of new compounds This process can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 329.2 K This suggests that it is stable at room temperature

Metabolic Pathways

It is known that conjugated dienes can undergo electrophilic addition reactions These reactions could potentially involve various enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1,4-pentadiene can be synthesized through various methods. One common method involves the elimination reactions of dihalides. For example, 3-methyl-1,4-dibromopentane can undergo dehydrohalogenation in the presence of a strong base to form this compound . Another method involves the acid-catalyzed double dehydration of 3-methyl-1,3-butanediol .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 3-methylpentane. This process requires high temperatures and the presence of a suitable catalyst to facilitate the removal of hydrogen atoms and the formation of double bonds .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,4-pentadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.

    Cycloaddition: Dienophiles such as maleic anhydride under thermal conditions.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: 3-Methylpentane.

    Substitution: Halogenated derivatives.

    Cycloaddition: Cyclic adducts.

Scientific Research Applications

3-Methyl-1,4-pentadiene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1,4-pentadiene is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and stability. Its conjugated diene structure allows for resonance stabilization, making it more stable than isolated dienes like 1,4-pentadiene .

Properties

IUPAC Name

3-methylpenta-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-4-6(3)5-2/h4-6H,1-2H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQUUYYDRTYXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061496
Record name 1,4-Pentadiene, 3-methyl-
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Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-08-8
Record name 3-Methyl-1,4-pentadiene
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Record name 1,4-Pentadiene, 3-methyl-
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Record name 1,4-Pentadiene, 3-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Pentadiene, 3-methyl-
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Record name 3-methylpenta-1,4-diene
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Record name 3-METHYL-1,4-PENTADIENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary products formed when 3-methyl-1,4-pentadiene is irradiated with UV light (184.9 nm) in the presence of deuterium iodide (DI)?

A1: Irradiating gaseous this compound with UV light at 184.9 nm leads to the formation of vibrationally excited pentamethylene radicals. In the presence of DI, these radicals undergo isomerization reactions to yield a mixture of C5H8 isomers. The major product is cyclopentadiene, with vinylcyclopropane and trans-1,3-pentadiene as significant byproducts. []

Q2: How does the product distribution differ when 3-methylcyclopentene is photolyzed under the same conditions (UV light at 184.9 nm, DI present) compared to this compound?

A2: While both systems produce cyclopentene, cyclopentadiene, trans-1,3-pentadiene, and vinylcyclopropane, the product ratios differ. Photolysis of 3-methylcyclopentene in the presence of DI primarily yields cyclopentene and cyclopentadiene, with the other C5H8 isomers formed in smaller amounts. []

Q3: Computational studies have been used to investigate the isomerization pathways of the C5H7 radical. What is the predicted ground state conformation of the open-chain C5H7 radical?

A3: Ab initio calculations suggest that the open-chain C5H7 radical preferentially adopts a 1,4-pentadien-3-yl conformation in its ground state. This conclusion is based on the optimized bond orders, bond lengths, and free valence associated with the central carbon atom. []

Q4: Can this compound be used as a starting material to synthesize more complex molecules?

A4: Yes, this compound serves as a valuable starting material in organic synthesis. For example, it can be used to synthesize 6-hydroxy-3-(3-hydroxy-3-methyl-1,4-pentadiene)-2,4,4-trimethyl-2-cyclohexen-1-one, a key intermediate in astaxanthin production. [] This method offers advantages over conventional routes, with a shorter synthesis, higher overall yield, and reduced cost.

A5: This catalyst system facilitates the codimerization of butadiene and ethylene, producing a mixture of trans- and cis-1,4-hexadiene and this compound. The presence of a catalytic amount of water significantly enhances the activity of this system. []

Q5: How does a ruthenium-based catalyst system, specifically RuCl2(MeCN)2(cod)/MAO, interact with 1-phenyl-1,3-butadiene?

A6: The RuCl2(MeCN)2(cod)/MAO catalyst system mediates the hydrovinylation of 1-phenyl-1,3-butadiene, leading to the formation of (E)-5-phenyl-3-methyl-1,4-pentadiene. []

Q6: Can a dinuclear vanadium hydride complex react with this compound? If so, what are the observed products?

A7: Yes, the dinuclear vanadium hydride complex {[(Me3Si)NP(Ph)2C(H)P(Ph)2N(SiMe3)]V}2(μ-H)2 reacts with this compound, yielding a mixture of 2-butene and this compound along with the mixed-valence vanadium hydride complex {[(Me3Si)NP(Ph)2C(H)P(Ph)2 N(SiMe3)]V}2(μ-H)3. []

Q7: How does the structure of a diene influence its reactivity with chlorobis(cyclooctene)rhodium dimer?

A8: The structure of the diene plays a crucial role in determining the regioselectivity of the reaction with chlorobis(cyclooctene)rhodium dimer. For instance, while most methyl-branched dienes yield a mixture of α,β- and β,γ-unsaturated ketones, 2,4-dimethyl-1,3-pentadiene exclusively forms the 1,2-addition product, potentially due to steric hindrance favoring mono-olefin coordination. []

Q8: Has ion-mobility spectrometry been employed to study derivatives of this compound?

A9: Yes, ion-mobility spectrometry has been utilized to elucidate the structure of C5H7+ ions derived from this compound. []

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